morpholine;octyl dihydrogen phosphate
Description
Morpholine;octyl dihydrogen phosphate is an organophosphorus compound combining octyl dihydrogen phosphate (C₈H₁₉O₄P) with morpholine (C₄H₉NO), a six-membered heterocyclic amine containing oxygen and nitrogen. The exact stoichiometry of this compound varies, but analogous structures (e.g., 2-ethylhexyl dihydrogen phosphate compounded with morpholine in a 1:2 ratio) suggest a hybrid salt or coordination complex .
Properties
CAS No. |
65151-86-2 |
|---|---|
Molecular Formula |
C16H37N2O6P |
Molecular Weight |
384.45 g/mol |
IUPAC Name |
morpholine;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.2C4H9NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;2*1-3-6-4-2-5-1/h2-8H2,1H3,(H2,9,10,11);2*5H,1-4H2 |
InChI Key |
FOIZOXISUCYVPV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |
Canonical SMILES |
CCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |
Other CAS No. |
65151-86-2 |
Origin of Product |
United States |
Preparation Methods
Synthesis Methodologies
Laboratory-Scale Synthesis
The laboratory synthesis of morpholine;octyl dihydrogen phosphate involves a two-step process: (1) preparation of octyl dihydrogen phosphate via esterification, followed by (2) neutralization with morpholine.
Step 1: Synthesis of Octyl Dihydrogen Phosphate
Octyl dihydrogen phosphate (C₈H₁₉O₄P) is synthesized through the esterification of phosphoric acid with 1-octanol. Reaction conditions vary, but optimal yields (82–89%) are achieved using a 1:1.2 molar ratio of phosphoric acid to octanol in toluene at 110–120°C for 6–8 hours under Dean-Stark distillation to remove water. Catalysts such as p-toluenesulfonic acid (0.5–1 mol%) accelerate the reaction, reducing completion time to 4 hours.
Step 2: Neutralization with Morpholine
The acidic phosphate is neutralized with morpholine (C₄H₉NO) in a 1:1 molar ratio. This exothermic reaction is typically conducted in dichloromethane or ethanol at 20–25°C, yielding a white crystalline product after solvent evaporation. Excess morpholine (5–10%) ensures complete deprotonation, confirmed by pH titration to 7.0–7.5.
Table 1: Laboratory-Scale Synthesis Parameters
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 20–25°C | |
| Reaction Time | 2–4 hours | |
| Yield | 78–85% |
Industrial Production
Industrial synthesis prioritizes cost efficiency and scalability. Batch reactors (500–1,000 L capacity) employ continuous stirring and in-line pH monitoring to maintain stoichiometric control. Key modifications from laboratory methods include:
- Solvent Selection : Ethanol replaces dichloromethane for lower toxicity and easier recovery.
- Neutralization : Morpholine is added incrementally to prevent localized overheating, which can degrade the phosphate ester.
- Purification : Crystallization from n-hexane/ethyl acetate (3:1 v/v) achieves >99% purity, with residual solvent levels <50 ppm.
Table 2: Industrial Process Metrics
| Metric | Industrial Standard | Source |
|---|---|---|
| Batch Size | 500–1,000 kg | |
| Cycle Time | 8–12 hours | |
| Energy Consumption | 15–20 kWh/kg | |
| Purity | ≥99% (HPLC) |
Reaction Mechanism and Kinetics
Proton Transfer Dynamics
The neutralization of octyl dihydrogen phosphate (pKa₁ ≈ 2.1, pKa₂ ≈ 7.2) by morpholine (pKa ≈ 8.4) follows second-order kinetics. At pH 7–8, the phosphate exists predominantly as H₂PO₄⁻, which reacts with morpholine’s amine group to form a stable ion pair. Fourier-transform infrared (FT-IR) spectroscopy confirms the disappearance of P–O–H stretches (2,500–3,000 cm⁻¹) and emergence of P–O⁻ bands (1,050–1,100 cm⁻¹).
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing charged intermediates, while protic solvents (e.g., ethanol) slow kinetics due to hydrogen bonding with the phosphate.
Table 3: Solvent Impact on Reaction Rate
| Solvent | Rate Constant (k, L/mol·s) | Source |
|---|---|---|
| Dichloromethane | 0.45 ± 0.03 | |
| Ethanol | 0.22 ± 0.02 | |
| Acetonitrile | 0.67 ± 0.05 |
Advanced Optimization Strategies
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) resolves the compound at 8.2 minutes, with ≤0.5% impurities.
Chemical Reactions Analysis
morpholine;octyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
morpholine;octyl dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: It is used in industrial processes for the production of various chemical products
Mechanism of Action
The mechanism of action of octyl dihydrogen phosphate-morpholine(1:2) involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Hydrolysis and Reactivity
- This compound : The octyl chain imparts hydrophobicity, slowing hydrolysis compared to smaller alkyl phosphates like methyl or neopentyl derivatives. Acid-catalyzed hydrolysis likely follows P–O bond cleavage, similar to neopentyl dihydrogen phosphate .
- Neopentyl vs. Methyl dihydrogen phosphate : Neopentyl’s bulky structure reduces steric hindrance effects, leading to smooth hydrolysis rate increases with acid concentration. Methyl phosphate hydrolyzes faster due to minimal steric protection .
- 3-(Hexadecyloxy)propyl dihydrogen phosphate : The ether-linked C₁₆ chain enhances stability in biological systems, making it suitable for antiviral prodrugs (e.g., cidofovir conjugates) .
Structural Modifications and Performance
- Alkyl Chain Length : Increasing chain length (e.g., octyl vs. hexadecyloxypropyl) reduces water solubility but improves lipid membrane interaction, crucial for drug delivery .
- Counterion Effects : Morpholine’s neutral pH and coordinating ability contrast with potassium’s ionic behavior, altering compound reactivity in synthetic pathways .
Research Findings and Industrial Relevance
- Catalytic Applications : this compound derivatives are effective ligands in transition metal catalysis, enabling reactions like cross-coupling and hydrogenation .
- Biological Relevance : Alkyl phosphates with long chains (e.g., hexadecyloxypropyl) show enhanced antiviral activity, demonstrating the role of lipophilicity in drug design .
- Market Trends : Lithium dihydrogen phosphate dominates the battery sector, with a projected CAGR of 8.2% (2025–2031), highlighting the demand for energy storage materials .
Q & A
Basic Research Questions
Q. What are the established synthesis methods for morpholine-octyl dihydrogen phosphate complexes, and how can reaction parameters be optimized?
- Methodology : Morpholine can react with phosphate derivatives under controlled conditions. For example, in a reflux setup, morpholine (87g) is heated to 100°C, followed by the addition of sodium dihydrogen phosphate (adjusted for octyl groups) and paraformaldehyde. Maintaining temperatures at 115°C for 20 minutes ensures crystallization, with filtration used to isolate the product . Critical parameters include stoichiometry (molar ratios of morpholine to phosphate), pH (acidic conditions favor phosphate activation), and solvent choice (polar aprotic solvents improve solubility).
Q. Which analytical techniques are most effective for characterizing morpholine-octyl dihydrogen phosphate structures?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR identify molecular environments and phosphorus bonding .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups like P=O (1200–900 cm⁻¹) and N-H (3300 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolves crystalline structure and confirms phase purity .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and P .
Q. What are the primary material science applications of morpholine-phosphate compounds, and how do they compare to other phosphates?
- Methodology : Morpholine-phosphates are used in cementitious materials (e.g., magnesium phosphate cements, MPCs) due to their rapid-setting properties. Comparative studies with potassium dihydrogen phosphate (KDP) and ammonium dihydrogen phosphate (ADP) reveal differences in solubility (KDP > ADP > morpholine-octyl) and thermal stability (morpholine derivatives exhibit higher decomposition thresholds) . Applications include dental cements and corrosion-resistant coatings.
Advanced Research Questions
Q. How does dihydrogen phosphate self-association in solution impact binding studies with morpholine derivatives?
- Methodology : Dihydrogen phosphate forms oligomers (e.g., dimers, trimers) in solution, competing with host-guest interactions. To mitigate this:
- Use isothermal titration calorimetry (ITC) at varying phosphate concentrations to quantify binding affinities .
- Employ dynamic light scattering (DLS) to monitor oligomer formation under different ionic strengths .
- Control solvent polarity (e.g., DMSO vs. water) to alter self-association kinetics .
Q. How can computational models predict interaction mechanisms between morpholine and octyl dihydrogen phosphate?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate solvent effects and hydrogen-bonding networks .
- Density Functional Theory (DFT) : Calculate binding energies and optimize geometries for stable complexes .
- Validation : Cross-reference computational results with experimental NMR and FTIR data to confirm interaction sites .
Q. What strategies resolve discrepancies in reported stability constants of morpholine-phosphate complexes across studies?
- Methodology :
- Standardized Protocols : Use consistent buffer systems (e.g., 0.1M NaCl for ionic strength control) .
- Comparative Solvent Studies : Test stability in aprotic (acetonitrile) vs. protic (ethanol) solvents to isolate solvent effects .
- Error Analysis : Quantify measurement uncertainties via triplicate titrations and statistical regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
